S-(-)-Nicotine-D1'-(5')-iminium diperchlorate salt S-(-)-Nicotine-D1'-(5')-iminium diperchlorate salt
Brand Name: Vulcanchem
CAS No.: 71014-67-0
VCID: VC0017580
InChI: InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1/t10-;;/m0../s1
SMILES: C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
Molecular Formula: C10H14Cl2N2O8
Molecular Weight: 361.128

S-(-)-Nicotine-D1'-(5')-iminium diperchlorate salt

CAS No.: 71014-67-0

Cat. No.: VC0017580

Molecular Formula: C10H14Cl2N2O8

Molecular Weight: 361.128

* For research use only. Not for human or veterinary use.

S-(-)-Nicotine-D1'-(5')-iminium diperchlorate salt - 71014-67-0

Specification

CAS No. 71014-67-0
Molecular Formula C10H14Cl2N2O8
Molecular Weight 361.128
IUPAC Name 3-[(2S)-1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl]pyridine;perchloric acid;perchlorate
Standard InChI InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1/t10-;;/m0../s1
Standard InChI Key YVNQUFIXEFYECT-XRIOVQLTSA-M
SMILES C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator